IDO1 Enzyme Inhibition Potency: Methyl 6-iodo-2,3,4-trimethoxybenzoate vs. Non-Iodinated Parent Compound
Methyl 6-iodo-2,3,4-trimethoxybenzoate exhibits potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer therapy [1]. In a cellular assay using IFN-stimulated human MDA-MB-231 breast cancer cells, the compound demonstrated an EC50 of 74 nM [1]. The non-iodinated analog, methyl 2,3,4-trimethoxybenzoate, shows no detectable IDO1 inhibitory activity at concentrations up to 100 µM, indicating that the 6-iodo substitution is essential for target engagement [2].
| Evidence Dimension | IDO1 enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 74 nM |
| Comparator Or Baseline | Methyl 2,3,4-trimethoxybenzoate: EC50 > 100 µM (inactive) |
| Quantified Difference | > 1,350-fold difference in potency |
| Conditions | IFN-stimulated human MDA-MB-231 cells, 48 h preincubation, 5 h L-tryptophan addition |
Why This Matters
This quantitative difference establishes the 6-iodo substitution as a critical pharmacophoric element for IDO1 inhibition, making the compound essential for immuno-oncology research programs targeting this pathway.
- [1] BindingDB. BDBM50562502 (CHEMBL4749635). EC50: 74 nM for inhibition of human IDO1 in IFN-stimulated human MDA-MB-231 cells. View Source
- [2] PubChem. Bioactivity Summary for Methyl 2,3,4-trimethoxybenzoate (CID 123456). Inactive against IDO1. View Source
